5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
Overview
Description
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C₁₃H₁₄ClNO₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The phenylethyl group can undergo oxidation to form carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acyl chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for the reduction of carbonyl compounds.
Potassium Permanganate (KMnO₄): An oxidizing agent for the oxidation of alkyl groups.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the carbonyl group.
Carboxylic Acids/Ketones: Formed by the oxidation of the phenylethyl group.
Scientific Research Applications
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid: A precursor in the synthesis of the acyl chloride.
N-Phenethylpyrrolidine: A structurally related compound with different functional groups.
Pyrrolidine-3-carboxylic acid derivatives: Compounds with similar pyrrolidine cores but different substituents.
Uniqueness
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of derivatives and complex molecules.
Properties
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEQMBNXMBVLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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